molecular formula C10H11Cl2NO2 B613308 (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid CAS No. 1260597-00-9

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

Cat. No. B613308
M. Wt: 248.103
InChI Key: KGZBOALXMBRBMM-VIFPVBQESA-N
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Description

“(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H9Cl2NO3 . It is a derivative of butanoic acid, where the hydrogen atom at the 4th carbon is replaced by an amino group that is further substituted by a 3,5-dichlorophenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid involved the reaction of 3,5-dichloroaniline with glutaric anhydride . The reaction was carried out in toluene, and the product was obtained as a brown precipitate after stirring at room temperature .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, has been determined using X-ray crystallography . The molecule was found to be monoclinic with a space group of P 2 1 / c . The atomic coordinates and displacement parameters were also reported .

Scientific Research Applications

  • Molecular Docking Studies : A study explored the molecular docking, vibrational, structural, electronic, and optical properties of derivatives of butanoic acid, including (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. These compounds show potential as nonlinear optical materials and have biological activities, particularly in inhibiting Placenta growth factor (PIGF-1), suggesting their pharmacological importance (Vanasundari et al., 2018).

  • Synthesis of New Heterocyclic Compounds : A research focused on the reaction of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid derivatives to create new heterocyclic compounds with antimicrobial and antifungal activities. This study demonstrates the compound's utility in synthesizing biologically active molecules (Sayed et al., 2003).

  • Synthesis of Unnatural α-Amino Acids : Another study explored the synthesis of unnatural α-amino acids using (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, leading to the development of new bases for nucleoside moieties. This indicates the compound's role in nucleoside chemistry and drug development (El-Hashash & Rizk, 2013).

  • Gamma Amino Acids in Crystal Engineering : The compound's utility in crystal engineering was highlighted in a study on baclofen, a γ-amino acid similar to (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. The study examined the crystal structure and interactions of baclofen, providing insights into the structural and conformational flexibility of similar γ-amino acids (Báthori & Kilinkissa, 2015).

  • Radiotheranostic Applications in Cancer : A recent study investigated the use of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid as a potential radiotheranostic agent for cancer. The study involved in silico methods, including molecular docking and ADMET prediction, and found that (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid conjugated with certain chelators showed promise as a radiotheranostic agent (Holik et al., 2021).

properties

IUPAC Name

(2S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBOALXMBRBMM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HA HOLIK, FM IBRAHIM, AL FATAH, A ACHMAD… - pdfs.semanticscholar.org
Objective: This study aims to obtain a good activity of radiotheranostic kit for cancer which is built by combining (S)-2-amino-4-(3, 5-dichlorophenyl) butanoic acid (ADPB) with various …
Number of citations: 0 pdfs.semanticscholar.org

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